molecular formula C10H20ClNO2 B1395006 2-(4-Piperidinyl)ethyl propanoate hydrochloride CAS No. 184044-16-4

2-(4-Piperidinyl)ethyl propanoate hydrochloride

Cat. No. B1395006
CAS RN: 184044-16-4
M. Wt: 221.72 g/mol
InChI Key: FIRMQFVPYIAOQA-UHFFFAOYSA-N
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Description

“2-(4-Piperidinyl)ethyl propanoate hydrochloride” is a chemical compound with the molecular formula C10H20ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “2-(4-Piperidinyl)ethyl propanoate hydrochloride” consists of a piperidine ring attached to a propanoate ester group . The molecular weight of the compound is 221.73 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Piperidinyl)ethyl propanoate hydrochloride” are not detailed in the retrieved sources, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .

Scientific Research Applications

Piperidine Derivatives in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Piperidine Derivatives in Analgesic and Anti-inflammatory Drugs

Piperidine derivatives have been synthesized and tested for analgesic and anti-inflammatory activity . Some of these compounds were found to have a higher analgesic effect than the standard drug indomethacin .

Piperidine Derivatives in Multicomponent Reactions

Piperidines are involved in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product . These reactions are important in the synthesis of complex organic compounds .

Ethyl Propanoate in Organic Synthesis

Ethyl propanoate is a common compound used in organic synthesis . It’s used as a starting material in the synthesis of various organic compounds .

Ethyl Propanoate in the Synthesis of Amino Acids

Ethyl propanoate is used in the synthesis of amino acids . Amino acids are the building blocks of proteins and play a crucial role in biological processes .

Ethyl Propanoate in the Synthesis of Pharmaceuticals

Ethyl propanoate is used in the synthesis of pharmaceuticals . It’s a versatile compound that can be used to synthesize a wide range of pharmaceuticals .

Mechanism of Action

The mechanism of action of “2-(4-Piperidinyl)ethyl propanoate hydrochloride” is not specified in the retrieved sources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating a wide range of potential biological activities .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the study and development of “2-(4-Piperidinyl)ethyl propanoate hydrochloride” and similar compounds could be a valuable area of future research.

properties

IUPAC Name

2-piperidin-4-ylethyl propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-8-5-9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRMQFVPYIAOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidinyl)ethyl propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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